molecular formula C10H16N2S B13592737 1-[(3-Methylthiophen-2-yl)methyl]piperazine CAS No. 523981-56-8

1-[(3-Methylthiophen-2-yl)methyl]piperazine

Cat. No.: B13592737
CAS No.: 523981-56-8
M. Wt: 196.31 g/mol
InChI Key: FQSVQVWTSANQCW-UHFFFAOYSA-N
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Description

1-[(3-Methylthiophen-2-yl)methyl]piperazine is a compound that belongs to the class of heterocyclic compounds, specifically those containing a thiophene ring. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science . This compound is of interest due to its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Methylthiophen-2-yl)methyl]piperazine typically involves the reaction of 3-methylthiophene-2-carbaldehyde with piperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as piperidine . The reaction mixture is stirred at room temperature for a specific period, after which the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Methylthiophen-2-yl)methyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

1-[(3-Methylthiophen-2-yl)methyl]piperazine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[(3-Methylthiophen-2-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects . The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-Methylthiophen-2-yl)methyl]piperazine is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

1-[(3-methylthiophen-2-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2S/c1-9-2-7-13-10(9)8-12-5-3-11-4-6-12/h2,7,11H,3-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSVQVWTSANQCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001264439
Record name Piperazine, 1-[(3-methyl-2-thienyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001264439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

523981-56-8
Record name Piperazine, 1-[(3-methyl-2-thienyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=523981-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-[(3-methyl-2-thienyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001264439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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